N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide
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Overview
Description
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide is a compound that belongs to the benzoxazole family, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
The primary target of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide is Cathepsin S , a human protein . Cathepsin S is a lysosomal cysteine protease that plays a significant role in antigen processing, bone remodeling, and other cellular functions.
Mode of Action
It is known that the compound binds to the active site of the enzyme, potentially inhibiting its function .
Result of Action
Given its target, it is likely that the compound could affect immune response, bone remodeling, and other cellular functions regulated by cathepsin s .
Preparation Methods
The synthesis of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or acids under specific reaction conditions. One common method includes the use of a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux . Industrial production methods often employ nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance yield and efficiency .
Chemical Reactions Analysis
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Scientific Research Applications
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its antimicrobial and antifungal properties.
Medicine: Research has shown its potential as an anticancer agent, particularly against colorectal carcinoma.
Industry: It is utilized in the development of new materials with specific optical and electronic properties.
Comparison with Similar Compounds
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide can be compared with other benzoxazole derivatives such as:
- 2-(1,3-benzoxazol-2-yl)-5-(N,N-diethylamino)phenol
- N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide
- N-[3-(benzimidazol-2-ylamino)phenyl]amine
These compounds share similar structural features but differ in their functional groups, leading to variations in their biological activities and applications .
Properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2/c21-14-11-9-13(10-12-14)19(24)22-16-6-2-1-5-15(16)20-23-17-7-3-4-8-18(17)25-20/h1-12H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYRXFWHYWDQJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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